molecular formula C12H10N2O2 B8366535 4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde

4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde

Cat. No. B8366535
M. Wt: 214.22 g/mol
InChI Key: SHOGZVTYTBWSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c15-7-10-5-11-8-16-12-4-2-1-3-9(12)6-14(11)13-10/h1-5,7H,6,8H2

InChI Key

SHOGZVTYTBWSKC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OCC3=CC(=NN31)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The diol compound (3.83 g, 16.21 mmol) in HMPA (24 ml) was added to a suspension of NaH (60%, 1.34 g, 33.5 mmol) in toluene (330 ml) under N2. Rapidly heated to 95° C. for three hours and cooled to room temperature. Quenched with water and extracted with EtOAc. Washed organics with water and brine. Dried organics over sodium sulfate and filtered and concentrated. Purified with silica gel column and 2% MeOH in CH2Cl2. Obtained 4H,10H-pyrazolo[5,1-c][1,4]benzoxazepin-2-ylmethanol (white solid). Yield: 0.71 g 20%. 4H,10H-pyrazolo[5,1-c][1,4]benzoxazepin-2-ylmethanol (0.71 g, 3.28 mmol), 4-methylmorpholine N-oxide (1/198 g, 10.23 mmol), molecular sieves (powder, 4 angstroms) (3.32 g), and acetonitrile (0.07M) were placed together under N2. Tetrapropylammoniumperruthenate (0.113 g, 0.322 mmol) was added and after three hours the reaction solution was filtered through celite and concentrated. Purified with silica gel column and 1:1 EtOAc/Hexane. Obtained 4H,10H-pyrazolo[5,1-c][1,4]benzoxazepine-2-carbaldehyde (white solid). Yield: 0.31 g 44%.
[Compound]
Name
diol
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
198 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.113 g
Type
catalyst
Reaction Step Five

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